molecular formula C14H21N3O3S B2648883 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034396-77-3

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2648883
CAS No.: 2034396-77-3
M. Wt: 311.4
InChI Key: IMGZVLCQXGDOBM-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating a pyrazine heterocycle with a sulfonylated pyrrolidine scaffold. The compound's structure combines two pharmaceutically privileged motifs. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in compounds with a wide range of biological activities and is present in several marketed drugs . The sulfonamide functional group, introduced via the cyclohexylsulfonyl moiety on the pyrrolidine nitrogen, is a key pharmacophore known to contribute to potent binding with various enzyme targets, particularly in the design of inhibitors . This specific molecular architecture suggests potential for this compound to act as a versatile chemical tool or a starting point for the development of novel therapeutic agents. Its potential mechanisms of action and research applications are inferred from its structural components. Pyrazine derivatives have been extensively investigated for their antitumor properties, with mechanisms often involving the inhibition of key enzymes like histone deacetylases (HDACs) or protein kinases, which are critical regulators of cell growth and survival . Furthermore, the sulfonamide group is a hallmark of many cannabinoid CB1 receptor antagonists, which have been studied for applications in metabolic disorders and central nervous system diseases . Researchers can utilize this compound in high-throughput screening campaigns to identify new biological targets, in lead optimization programs to refine potency and selectivity, or as a building block in the synthesis of more complex molecules. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,13-4-2-1-3-5-13)17-9-6-12(11-17)20-14-10-15-7-8-16-14/h7-8,10,12-13H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGZVLCQXGDOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves several steps. One common method includes the reaction of cyclohexylsulfonyl chloride with pyrrolidine to form 1-(cyclohexylsulfonyl)pyrrolidine. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Chemical Reactions Analysis

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the sulfonyl group, heterocyclic ring size, and substituent positions (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent on Sulfonyl Group Heterocyclic Ring Key References
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine Pyrazine + pyrrolidine Cyclohexyl Pyrrolidine
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine Pyrazine + pyrrolidine Ethyl Pyrrolidine
Compounds 8–13 () Pyrazine + piperidine Pyrazole derivatives Piperidine
7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one Pyrazino-pyrazine + pyridine trans-4-Methoxycyclohexyl Cyclohexyl
Key Observations:
  • Heterocyclic Ring Size : Piperidine analogs (e.g., Compounds 8–13) may exhibit greater conformational flexibility than pyrrolidine-containing compounds, affecting binding kinetics.
  • Bulkiness : The cyclohexyl group introduces steric hindrance, which could reduce off-target interactions compared to smaller substituents like ethyl or methyl.

Physicochemical Properties

Lipophilicity and Solubility :

  • The cyclohexylsulfonyl group enhances lipophilicity (logP ~3–4 estimated), favoring organic solubility (e.g., DMSO, THF) over aqueous media.
  • Analogs with smaller sulfonyl groups (e.g., ethyl or methyl) exhibit higher aqueous solubility but reduced membrane permeability.

Stability :

  • Sulfonylated pyrrolidines are generally stable under physiological conditions, but the cyclohexyl group may slow metabolic degradation compared to straight-chain alkyl groups.

Receptor Modulation :

  • Pyrazine derivatives with sulfonylated heterocycles (e.g., 5-HT receptor agonists in ) show activity dependent on substituent bulk and electronic effects.
  • The cyclohexylsulfonyl group may enhance selectivity for hydrophobic binding pockets in CNS targets, as seen in related patents.

Antioxidant and Antimicrobial Potential:

    Biological Activity

    The compound 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS Number: 2034396-77-3) is a heterocyclic organic compound with the molecular formula C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S and a molecular weight of 311.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that allow it to interact with various biological targets.

    Structure

    The structure of this compound includes a pyrazine ring , which is substituted with a pyrrolidine ring linked through an ether bond to a cyclohexylsulfonyl group . This combination of functional groups is critical for its biological activity.

    Synthesis

    The synthesis of this compound typically involves several steps:

    • Formation of Pyrrolidine Derivative : Cyclohexylsulfonyl chloride reacts with pyrrolidine to form 1-(cyclohexylsulfonyl)pyrrolidine.
    • Coupling Reaction : The resulting intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

    The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for various therapeutic applications, including:

    • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

    Research Findings

    Several studies have reported on the biological activities associated with similar compounds, providing insights into the potential effects of this compound:

    Study ReferenceBiological ActivityFindings
    AnticancerShowed promising results in inhibiting cancer cell proliferation in vitro.
    Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in inflammatory pathways.
    AntimicrobialExhibited antimicrobial properties against various bacterial strains.

    Case Study: Anticancer Properties

    A recent study explored the anticancer effects of this compound in vitro using different cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

    Application in Drug Development

    Due to its unique structure, this compound is being considered as a lead candidate for drug development targeting inflammatory diseases and various cancers. Its ability to modulate enzyme activity makes it a valuable addition to medicinal chemistry libraries aimed at developing new therapeutic agents.

    Q & A

    Q. What are the critical steps in synthesizing 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine, and how can reaction conditions be optimized?

    The synthesis involves multi-step organic reactions, including:

    • Sulfonylation : Cyclohexylsulfonyl chloride reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
    • Etherification : A nucleophilic substitution reaction links the pyrrolidine sulfonyl intermediate to the pyrazine core via an oxy bridge. Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) improves yields .
    • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC). Reaction pH and temperature must be tightly controlled to avoid byproducts like sulfone hydrolysis .

    Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclohexylsulfonyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and pyrazine aromaticity (δ 8.3–8.9 ppm) .
    • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 369.15 for C15_{15}H23_{23}N3_3O3_3S) validates molecular formula .
    • IR Spectroscopy : Sulfonyl S=O stretches (~1350 cm1^{-1}) and pyrazine C=N vibrations (~1600 cm1^{-1}) provide functional group confirmation .

    Q. How does the cyclohexylsulfonyl group influence the compound’s physicochemical properties?

    The sulfonyl group enhances solubility in polar solvents (e.g., DMSO) and stabilizes the pyrrolidine ring conformation, reducing metabolic degradation. Computational models (e.g., DFT) predict logP ~2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in biological activity data across studies?

    • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for IC50_{50} validation) .
    • Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies in potency (e.g., sulfonyl group oxidation altering target binding) .
    • Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05) reduce variability in IC50_{50} values .

    Q. How can molecular docking studies predict this compound’s interaction with kinase targets like Chk1?

    • Target Selection : Homology modeling (e.g., SWISS-MODEL) identifies Chk1’s ATP-binding pocket as a plausible site for sulfonyl-pyrrolidine interactions .
    • Docking Software : AutoDock Vina or Schrödinger Maestro evaluates binding poses. Key interactions include hydrogen bonds between the pyrazine nitrogen and Lys38, and hydrophobic contacts with the cyclohexyl group .
    • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental kinase inhibition data (e.g., IC50_{50} < 1 µM in cell-free assays) .

    Q. What synthetic modifications enhance selectivity for cancer vs. normal cells?

    • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazine 5-position to increase DNA damage selectivity .
    • Prodrug Design : Mask the sulfonyl group with a labile ester to reduce off-target effects in normal tissues .
    • Structure-Activity Relationship (SAR) : Test analogs with varying pyrrolidine substituents (e.g., methyl vs. ethyl) to optimize tumor cell uptake .

    Q. How do stability studies inform formulation development for in vivo applications?

    • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways (e.g., sulfonamide bond cleavage) .
    • Excipient Screening : Use polysorbate 80 or cyclodextrins to stabilize aqueous solutions (pH 7.4) for intravenous administration .
    • Pharmacokinetics : Half-life (t1/2_{1/2} > 4 h in rodent plasma) and AUC calculations guide dosing regimens .

    Methodological Challenges

    Q. How to address low yields in the final etherification step?

    • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
    • Solvent Screening : Switch from DMF to acetonitrile for better leaving-group displacement .
    • Microwave Assistance : Reduce reaction time from 24 h to 30 min, improving yields from 45% to 72% .

    Q. What computational tools predict metabolic liabilities?

    • ADMET Predictors : Simulations (e.g., Schrödinger’s QikProp) identify cytochrome P450 3A4-mediated oxidation of the pyrrolidine ring as a key metabolic pathway .
    • Metabolite Identification : Use MetaSite to prioritize in vitro microsomal studies for high-risk metabolites .

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